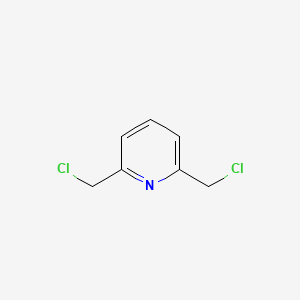

2,6-Bis(chloromethyl)pyridine

描述

2,6-Bis(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, characterized by the presence of two chloromethyl groups attached to the 2 and 6 positions of the pyridine ring. This compound is widely used as a building block in the synthesis of various pyridine derivatives and coordination complexes due to its ability to coordinate with metal ions through the nitrogen atom .

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Bis(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the chlorination of 2,6-lutidine (2,6-dimethylpyridine) using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of the methyl groups with chloromethyl groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where 2,6-lutidine is treated with chlorinating agents in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: 2,6-Bis(chloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Reduction Reactions: The compound can be reduced to form 2,6-bis(hydroxymethyl)pyridine.

Oxidation Reactions: Oxidation can convert the chloromethyl groups to carboxylic acids or aldehydes.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Reduction reactions produce 2,6-bis(hydroxymethyl)pyridine.

- Oxidation reactions result in 2,6-pyridinedicarboxylic acid or 2,6-pyridinedicarboxaldehyde .

科学研究应用

Organic Synthesis

2,6-Bis(chloromethyl)pyridine serves as a key building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The chloromethyl groups can be replaced with nucleophiles such as amines or thiols to form new derivatives.

- Coordination Reactions : The nitrogen atom in the pyridine ring can coordinate with metal ions to form stable complexes.

- Reduction Reactions : It can be reduced to yield 2,6-bis(hydroxymethyl)pyridine and other derivatives.

These reactions enhance its utility in creating complex organic molecules and coordination compounds.

Development of Fluorescent Chemosensors

In biological applications, this compound has been utilized in the development of fluorescent chemosensors for detecting metal ions such as mercury (Hg²⁺). These sensors leverage the compound's ability to form complexes with metal ions, enabling sensitive detection methods that are crucial for environmental monitoring and safety assessments .

Pharmaceutical Intermediates

The compound is involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its reactivity allows for the modification of existing drugs or the creation of novel therapeutic agents . For instance, it has been used to synthesize compounds that exhibit cytotoxic properties against various cancer cell lines.

Agrochemicals and Dyes

In industrial settings, this compound is employed in producing agrochemicals and dyes. Its ability to coordinate with metal ions makes it valuable in creating catalysts for chemical reactions used in dye production .

Specialty Chemicals

The compound is also used in manufacturing specialty chemicals that require specific functional groups for enhanced performance. Its versatility allows it to be tailored for various applications within chemical manufacturing processes.

Case Study 1: Fluorescent Chemosensor Development

A study demonstrated the synthesis of a fluorescent chemosensor using this compound as a receptor for Hg²⁺ ions. The sensor exhibited high sensitivity and selectivity towards mercury detection in aqueous solutions, showcasing its potential for environmental applications.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Researchers have successfully utilized this compound to synthesize novel compounds that target specific cancer cell lines. The derivatives showed promising cytotoxic effects, indicating the compound's potential role in drug discovery and development .

作用机制

The mechanism of action of 2,6-Bis(chloromethyl)pyridine primarily involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This coordination forms stable complexes that can be used in various catalytic and sensing applications. The chloromethyl groups also provide reactive sites for further chemical modifications, enhancing the compound’s versatility in synthetic chemistry .

相似化合物的比较

2,6-Bis(bromomethyl)pyridine: Similar structure but with bromomethyl groups instead of chloromethyl groups.

2,6-Dibromopyridine: Contains bromine atoms instead of chloromethyl groups.

2,6-Pyridinedimethanol: The chloromethyl groups are replaced with hydroxymethyl groups

Uniqueness: 2,6-Bis(chloromethyl)pyridine is unique due to its dual chloromethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile building block for synthesizing a wide range of pyridine derivatives and coordination complexes. Its ability to form stable metal complexes through nitrogen coordination further enhances its utility in various scientific and industrial applications .

生物活性

2,6-Bis(chloromethyl)pyridine (BCMP) is a halogenated derivative of pyridine characterized by the presence of two chloromethyl groups at the 2 and 6 positions of the pyridine ring. This compound has garnered attention due to its diverse biological activities and potential applications in organic synthesis and coordination chemistry. This article provides a comprehensive overview of the biological activity of BCMP, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

BCMP is synthesized primarily through chloromethylation of 2,6-lutidine. The synthesis process can be summarized as follows:

- Chloromethylation Reaction : The reaction involves the treatment of 2,6-lutidine with chloromethyl methyl ether or formaldehyde in the presence of acid catalysts.

- Purification : The product is purified through recrystallization or distillation to obtain high-purity BCMP.

The molecular formula for BCMP is , and its structure allows for various chemical reactions, particularly nucleophilic substitutions due to the reactive chloromethyl groups.

Cytotoxicity

BCMP exhibits significant cytotoxic effects, particularly in vitro studies that demonstrate its ability to induce cell death in various cancer cell lines. The cytotoxicity is attributed to its reactivity and ability to form adducts with cellular macromolecules. Studies have shown that exposure to BCMP can lead to:

- Cellular Damage : BCMP has been reported to cause skin sensitization and serious eye damage upon direct exposure, necessitating careful handling.

- Mechanism of Action : The compound can coordinate with metal ions through its nitrogen atom, forming stable complexes that interfere with cellular processes. This coordination may disrupt normal cellular signaling pathways, leading to apoptosis.

Sensitization and Toxicity

BCMP is classified as a skin irritant and a potential sensitizer. Its hazardous nature has been documented in several toxicity assessments:

- Skin Sensitization : Animal studies indicate that BCMP can induce allergic reactions upon dermal exposure.

- Eye Damage : In vitro assays have demonstrated that BCMP can cause severe damage to ocular tissues, highlighting the need for protective measures during handling .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of BCMP on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for both cell lines. Mechanistic studies revealed that BCMP induced apoptosis through activation of caspase pathways.

Study 2: Coordination Chemistry Applications

BCMP has been utilized as a ligand in coordination chemistry. A study demonstrated its ability to form complexes with transition metals such as copper(II) and nickel(II). These complexes exhibited enhanced catalytic activity in various organic transformations, showcasing the utility of BCMP as a versatile building block in synthetic chemistry .

Data Summary

| Biological Activity | Findings |

|---|---|

| Cytotoxicity | Induces apoptosis in MCF-7 and A549 cells (IC50 ~25 µM) |

| Skin Sensitization | Positive responses in dermal exposure studies |

| Eye Damage | Severe damage observed in vitro assays |

| Coordination Chemistry | Forms stable complexes with transition metals; enhances catalytic activity |

属性

IUPAC Name |

2,6-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQNFYRJSVJWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311712 | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3099-28-3 | |

| Record name | 3099-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,6-Bis(chloromethyl)pyridine, with the molecular formula C7H7Cl2N, is a pyridine derivative characterized by two chloromethyl (-CH2Cl) groups attached to the 2 and 6 positions of the pyridine ring.

A: While the provided abstracts don't delve into specific spectroscopic data, this compound can be characterized using various techniques. These include: * NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments within the molecule. * IR Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

ANone: The chloromethyl groups of this compound are susceptible to nucleophilic substitution reactions. This reactivity allows its use as a versatile building block for creating:

- Pincer Ligands: It reacts with imidazoles or phosphines to form NCN or PCP pincer ligands, respectively. These ligands find applications in coordination chemistry, particularly with transition metals like palladium and platinum. [, , , ]

- Macrocycles: Reacting this compound with appropriate bis-nucleophiles leads to the formation of macrocyclic compounds, some of which can act as selective host molecules. [, ]

- Other Heterocycles: It can be used to construct other nitrogen-containing heterocycles, such as pyridinophanes, by reacting with suitable sulfur-containing reagents. []

ANone: this compound exhibits versatile coordination behavior:

* **Oxidative Addition:** It undergoes oxidative addition reactions with transition metal complexes like [RhCl(PPh3)3] and [Pd(PPh3)4], leading to the formation of various dinuclear and tetranuclear complexes. This often involves the cleavage of the C-Cl bonds in the chloromethyl groups and the formation of new metal-carbon bonds. [, , , ]* **Bridging Ligand:** The resulting dimethylpyridine-α,α′-diyl group, formed after the oxidative addition, can act as a bridging ligand between two metal centers, further contributing to the formation of polynuclear complexes. [, , ]ANone: The reaction of this compound with Na2[PdCl4] exhibits solvent-dependent product formation:

* **Methanolic Medium:** Favors the formation of a salt containing both a palladium complex with the pincer ligand and a tetrachloropalladate anion, Na[PdCl(L)][PdCl<sub>4</sub>]. []* **Acetone-Water Mixture:** Primarily yields a mononuclear palladium complex with a chloride counterion, [PdCl(L)]Cl, where L represents the pincer ligand formed from this compound. []A: Palladium complexes incorporating the pincer ligand derived from this compound, specifically 2,6-bis((phenylseleno)methyl)pyridine, demonstrate high catalytic activity in Heck coupling reactions. These reactions are crucial for forming carbon-carbon bonds, making them valuable tools in organic synthesis. []

A: While direct chlorination of 2,6-lutidine is a common method for synthesizing this compound, it often leads to the formation of polychlorinated byproducts. An efficient alternative involves reducing these polychlorinated compounds back to 2,6-lutidine using metals like zinc or iron in acidic conditions, allowing for its recycling in the chlorination process to improve the overall yield of the desired product. []

A: The rigid structure of this compound, with its pre-organized chelating nitrogen and two potential donor atoms (after halogen replacement), predisposes it to form stable complexes with various metal ions. The steric bulk of the chloromethyl groups can also influence the coordination geometry around the metal center. [, , ]

A: Yes, researchers have utilized 4-benzyloxy-2,6-bis(chloromethyl)pyridine, a derivative of this compound, as a building block in the convergent synthesis of dendritic polypyridines. These dendrimers possess an outer tier of pyridine rings functionalized with ethoxycarbonyl groups. []

A: * Exploring new catalytic applications for metal complexes derived from this compound and its analogs, particularly in areas like cross-coupling reactions and asymmetric catalysis.* Designing and synthesizing novel macrocycles and supramolecular assemblies using the versatile building block nature of this compound.* Investigating the potential of functionalized this compound derivatives in materials science, for example, as precursors for conjugated polymers with interesting optoelectronic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。